

U-101958 Maleate: A Technical Guide to its Discovery, Pharmacology, and Research Applications

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Compound of Interest		
Compound Name:	U-101958 maleate	
Cat. No.:	B1682657	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-101958 maleate, also known by its Pharmacia & Upjohn designation PNU-101958, is a potent and selective ligand for the dopamine D4 receptor (D4DR). Its discovery was a significant step in the exploration of D4DR pharmacology and its potential as a therapeutic target for neuropsychiatric disorders. In addition to its high affinity for the D4DR, U-101958 has been characterized as a high-affinity ligand for the sigma-1 receptor, a unique intracellular chaperone protein. This dual binding profile has made U-101958 a valuable pharmacological tool for dissecting the roles of these two distinct receptor systems. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological properties of **U-101958 maleate**, including detailed experimental protocols and a summary of its binding affinities.

Discovery and History

The development of selective dopamine D4 receptor antagonists was largely driven by the discovery that the atypical antipsychotic drug clozapine has a high affinity for this receptor subtype. This finding suggested that D4DR antagonism could be a key mechanism for the unique clinical efficacy of clozapine, particularly in treatment-resistant schizophrenia.



While a specific discovery paper for U-101958 is not readily available in the public domain, the compound's designation "PNU-101958" strongly indicates its origin from the pharmaceutical company Pharmacia & Upjohn (now part of Pfizer). It emerged from research programs in the 1990s focused on developing novel, selective D4DR ligands. The general approach for discovering such compounds involved the screening of chemical libraries against the cloned human dopamine D4 receptor, often in parallel with screening against the D2 receptor to ensure selectivity.

U-101958 was identified as a lead compound with high affinity and selectivity for the D4 receptor. Subsequent studies revealed its significant affinity for the sigma-1 receptor, a finding that has added another layer of complexity and interest to its pharmacological profile. Today, U-101958, particularly in its radiolabeled form ([³H]U-101958), is primarily used as a research tool to investigate the pharmacology of both the dopamine D4 and sigma-1 receptors.

Chemical Properties

Property	Value
IUPAC Name	N-(1-benzylpiperidin-4-yl)-N-methyl-3-(propan-2-yloxy)pyridin-2-amine; (Z)-but-2-enedioic acid
Synonyms	U-101958, PNU-101958
CAS Number	224170-09-6
Molecular Formula	C25H33N3O5
Molecular Weight	455.55 g/mol

Pharmacological Profile

U-101958 is characterized by its high affinity for the dopamine D4 receptor and the sigma-1 receptor. Its functional activity at the D4 receptor has been described as both agonistic and antagonistic, depending on the specific cellular context and signaling pathway being investigated.

Binding Affinity



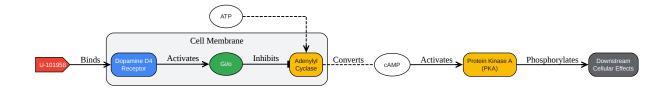
The following table summarizes the binding affinities (Ki) of U-101958 for various receptors, as reported in the scientific literature. It is important to note that these values can vary between studies due to different experimental conditions.

Receptor	Ki (nM)	Species	Reference
Dopamine D4	0.84 - 3.9	Human	[1]
Sigma-1	2 - 4	Human	[2]
Dopamine D2	>1000	Human	[1]
Dopamine D3	>1000	Human	[1]
5-HT1A	<100	Not Specified	[1]
5-HT2BR	<100	Not Specified	[1]

Signaling Pathways

The dual binding characteristics of U-101958 mean that it can modulate two distinct signaling pathways.

Dopamine D4 Receptor Signaling: The D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). It couples to Gi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, can modulate the activity of protein kinase A (PKA) and downstream signaling cascades.

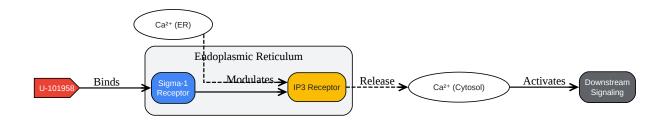


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Dopamine D4 Receptor Signaling Pathway

Sigma-1 Receptor Signaling: The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in regulating calcium signaling, ion channel function, and cellular stress responses. Ligand binding to the sigma-1 receptor can modulate the activity of various downstream effectors, including the IP3 receptor.



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Sigma-1 Receptor Signaling Pathway

Synthesis

A specific, detailed synthesis protocol for U-101958 is not publicly available in peer-reviewed journals. However, based on the synthesis of structurally similar 2-amino-3-alkoxypyridine derivatives, a plausible synthetic route can be proposed. The synthesis would likely involve the coupling of a suitably protected 4-aminopiperidine derivative with a 2-halo-3-isopropoxypyridine, followed by N-alkylation and deprotection steps.

Experimental Protocols

The following section provides a detailed, representative protocol for a radioligand binding assay to determine the affinity of a test compound for the dopamine D4 receptor, using [³H]U-101958 as the radioligand.

Radioligand Binding Assay for Dopamine D4 Receptor

Objective: To determine the inhibitory constant (Ki) of a test compound for the human dopamine D4 receptor.

Foundational & Exploratory



Materials:

- Cell membranes from a stable cell line expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells).
- [3H]U-101958 (specific activity ~70-90 Ci/mmol).
- Test compound stock solution.
- Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
- Wash buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold).
- Non-specific binding control: A high concentration of a known D4 receptor antagonist (e.g., 10 μM haloperidol).
- 96-well microplates.
- Glass fiber filters (e.g., Whatman GF/B).
- Scintillation cocktail.
- · Scintillation counter.
- · Harvester.

Procedure:

- Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 μ g/well .
- Assay Setup: In a 96-well plate, add the following to each well in triplicate:
 - Total Binding: 50 μ L of assay buffer, 50 μ L of [3 H]U-101958 (to a final concentration of \sim 1-2 nM), and 100 μ L of the membrane suspension.
 - \circ Non-specific Binding: 50 μL of the non-specific binding control, 50 μL of [3 H]U-101958, and 100 μL of the membrane suspension.

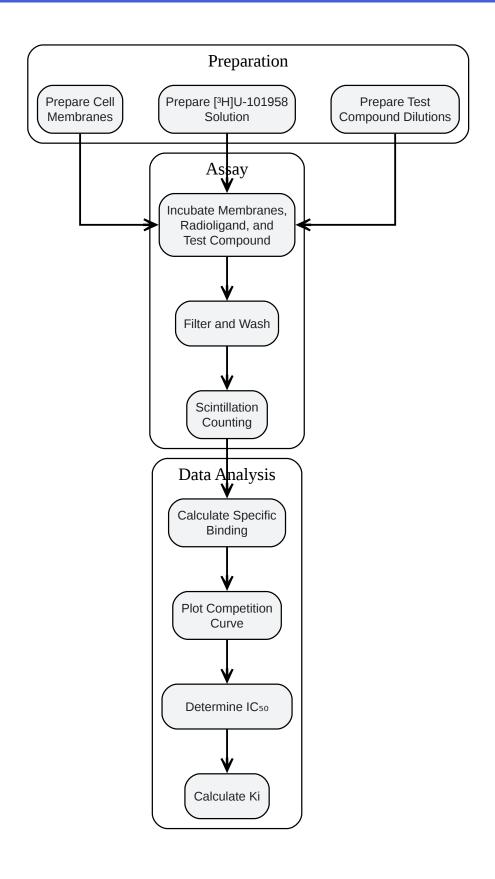


- \circ Test Compound: 50 μL of the test compound at various concentrations, 50 μL of [3 H]U-101958, and 100 μL of the membrane suspension.
- Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
- Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.
- Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.

Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: $Ki = IC_{50} / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.





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Radioligand Binding Assay Workflow



Conclusion

U-101958 maleate is a significant pharmacological tool that has contributed to our understanding of the dopamine D4 and sigma-1 receptors. Its high affinity and selectivity for these targets make it an invaluable probe for in vitro and in vivo studies. While its therapeutic potential has not been fully realized, its continued use in research will undoubtedly shed further light on the complex roles of these receptors in health and disease, and may guide the development of future therapeutics for a range of neuropsychiatric and other disorders.

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